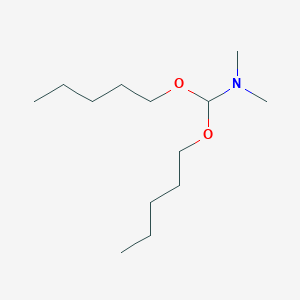
N,N-Dimethyl-1,1-bis(pentyloxy)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1,1-bis(pentyloxy)methanamine is an organic compound with the molecular formula C13H29NO2 It is a tertiary amine with two pentyloxy groups attached to the central carbon atom, which is also bonded to a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1,1-bis(pentyloxy)methanamine typically involves the reaction of N,N-dimethylformamide dimethyl acetal with pentyloxy compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is achieved through distillation or crystallization techniques, depending on the specific requirements of the application.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1,1-bis(pentyloxy)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amines or alcohols.
Substitution: The pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N,N-dimethyl-1,1-bis(pentyloxy)methanol.
Scientific Research Applications
N,N-Dimethyl-1,1-bis(pentyloxy)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amines and ethers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,1-bis(pentyloxy)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tertiary amine structure allows it to act as a nucleophile, participating in various biochemical pathways. The pentyloxy groups enhance its lipophilicity, facilitating its interaction with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide dimethyl acetal: A related compound used in similar synthetic applications.
N,N-Dimethyl-1,1-bis(2,2-dimethylpropoxy)methanamine: Another tertiary amine with different alkoxy groups.
N,N-Dimethyl-1,1-bis(1-methylethoxy)methanamine: A structurally similar compound with isopropoxy groups.
Uniqueness
N,N-Dimethyl-1,1-bis(pentyloxy)methanamine is unique due to its specific combination of pentyloxy groups and a dimethylamino group. This structure imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
91669-41-9 |
|---|---|
Molecular Formula |
C13H29NO2 |
Molecular Weight |
231.37 g/mol |
IUPAC Name |
N,N-dimethyl-1,1-dipentoxymethanamine |
InChI |
InChI=1S/C13H29NO2/c1-5-7-9-11-15-13(14(3)4)16-12-10-8-6-2/h13H,5-12H2,1-4H3 |
InChI Key |
HZUAQYOBZKSHGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(N(C)C)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


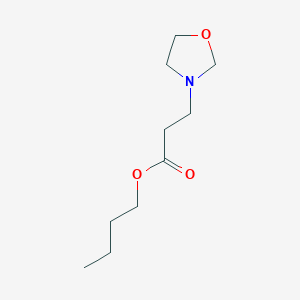
![2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14371540.png)
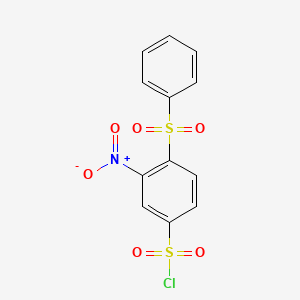
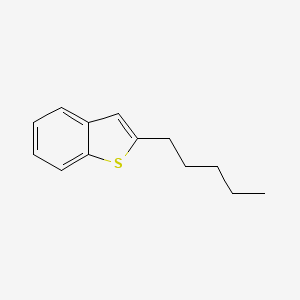
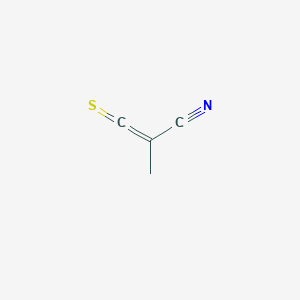
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
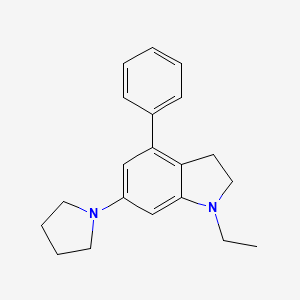
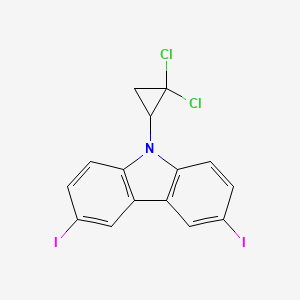
![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)

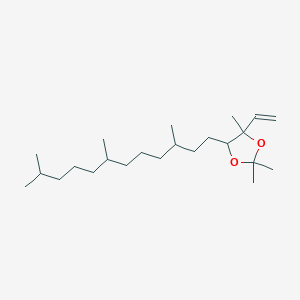
methanone](/img/structure/B14371605.png)
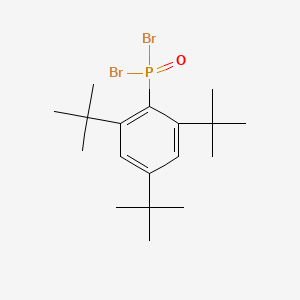
![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
